molecular formula C19H18ClN5O7 B2684470 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate CAS No. 1351613-52-9

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate

Cat. No.: B2684470
CAS No.: 1351613-52-9
M. Wt: 463.83
InChI Key: PSXBNYQWOMSURJ-UHFFFAOYSA-N
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Description

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate is a useful research compound. Its molecular formula is C19H18ClN5O7 and its molecular weight is 463.83. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activity

Research on similar structures, such as oxadiazole and azetidinone derivatives, indicates significant antibacterial and antimicrobial properties. For instance, compounds synthesized from azetidinone and oxadiazole derivatives have been evaluated for their antibacterial activity against various bacterial strains, including gram-positive and gram-negative bacteria, demonstrating moderate to good efficacy. This suggests potential applications in developing new antibacterial agents (Desai et al., 2008; Mistry et al., 2009).

Anti-inflammatory and Antithrombotic Activity

Compounds featuring oxadiazole moieties have shown promising anti-inflammatory and antithrombotic activities in in-vitro and in-vivo models. Such studies underscore the therapeutic potential of these compounds in treating inflammation and thrombosis, thereby highlighting a significant area of application in cardiovascular and inflammatory diseases (Basra et al., 2019).

Enzyme Inhibition

The synthesis and evaluation of oxadiazole and azetidinone derivatives have also focused on their potential as enzyme inhibitors, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase (LOX), and α-glucosidase. This implies their use in developing treatments for conditions such as Alzheimer's disease, cancer, diabetes, and other metabolic disorders, where enzyme regulation plays a crucial role (Iftikhar et al., 2019; Rehman et al., 2013).

Molecular Docking and Pharmacological Evaluation

Further, molecular docking studies of oxadiazole derivatives against target proteins have provided insights into their binding affinities and interactions, supporting their pharmacological evaluation and potential as drug candidates. This emphasizes the compound's utility in drug discovery and development processes, especially in identifying and optimizing new therapeutic agents (Venkataravanappa et al., 2022).

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3.C2H2O4/c1-10-5-14(21-25-10)19-15(24)9-23-7-12(8-23)17-20-16(22-26-17)11-3-2-4-13(18)6-11;3-1(4)2(5)6/h2-6,12H,7-9H2,1H3,(H,19,21,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXBNYQWOMSURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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